plakortide G
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Overview
Description
plakortide G is a natural product found in Plakortis halichondrioides with data available.
Scientific Research Applications
Cytotoxic Activities
Plakortides, including plakortide G, have been identified for their cytotoxic properties. A study on Brazilian marine sponge Plakortis angulospiculatus revealed that compounds like plakortide P exhibited significant cytotoxic activities, indicating their potential use in cancer research and treatment. These compounds demonstrated distinct antimitotic responses, suggesting different mechanisms of cytostatic activity through discrete pathways (Santos et al., 2015).
Antiparasitic and Antimalarial Properties
Plakortides have shown promising results as antiparasitic agents. For instance, plakortide F from the Caribbean sponge Plakortis sp. displayed significant activity against Plasmodium falciparum, the parasite responsible for malaria (Gochfeld & Hamann, 2001). Additionally, plakortide E isolated from Plakortis halichondroides exhibited protease inhibitory activity and anti-parasitic effects against Trypanosoma brucei (Oli et al., 2014).
Antifungal Mechanism
Plakortide F acid (PFA), a polyketide endoperoxide, has been shown to have strong inhibitory effects on fungal pathogens like Candida albicans and Cryptococcus neoformans. Research indicates that PFA acts by disturbing calcium homeostasis within fungal cells, representing a novel mechanism distinct from current antifungal agents (Xu et al., 2011).
Cardiac SR-CA2+ Pumping ATPase Activation
Plakortides, including compounds like plakortide G, have been identified as activators of Ca2+ pumping activity of cardiac sarcoplasmic reticulum. This discovery highlights their potential use in developing treatments for cardiac-related conditions (Patil et al., 1996).
properties
Product Name |
plakortide G |
---|---|
Molecular Formula |
C21H38O4 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
methyl 2-[(3S,4S,6R)-4,6-diethyl-6-[(E)-4-ethyloct-5-enyl]dioxan-3-yl]acetate |
InChI |
InChI=1S/C21H38O4/c1-6-10-12-17(7-2)13-11-14-21(9-4)16-18(8-3)19(24-25-21)15-20(22)23-5/h10,12,17-19H,6-9,11,13-16H2,1-5H3/b12-10+/t17?,18-,19-,21+/m0/s1 |
InChI Key |
JOIXERUBSWWODE-AKHBHFRBSA-N |
Isomeric SMILES |
CC/C=C/C(CC)CCC[C@@]1(C[C@@H]([C@@H](OO1)CC(=O)OC)CC)CC |
Canonical SMILES |
CCC=CC(CC)CCCC1(CC(C(OO1)CC(=O)OC)CC)CC |
synonyms |
plakortide G |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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